Bicyclo[3.1.0]hexane-3-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUSWYDXDXBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297897 | |
| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-51-7 | |
| Record name | 13388-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Epoxidation and Intramolecular Cyclopropanation Route
This method involves the stereoselective epoxidation of a trans hydroxy ester intermediate, followed by halogenation and cyclization to form an epoxide, which is then subjected to intramolecular epoxide opening and cyclopropanation to yield the bicyclic structure.
-
- Starting Material: Trans hydroxy ester (compound 1).
- Epoxidation: Stereoselective epoxidation using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in solvents such as DMSO/water mixtures.
- Halohydrin Formation: The epoxidation step forms a halohydrin intermediate.
- Cyclization: Treatment with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces cyclization to form the epoxide.
- Intramolecular Cyclopropanation: The epoxide is then reacted with a Lewis acid (e.g., triethylaluminum, Et3Al) and a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures (-20°C to -80°C, preferably around -60°C) for 0.5 to 6 hours to form the bicyclic compound with high stereoselectivity.
-
- Oxidizing agents: mCPBA, tert-butyl hydroperoxide.
- Halogenating agents: NBS, NIS.
- Bases: DBU, LiHMDS.
- Lewis acids: Et3Al, Al(OiPr)3, Ti(OiPr)4, BF3 etherate, Et2Zn, E13AI, Sc(OTf)3.
Outcome: The process yields bicyclo[3.1.0]hexane derivatives with controlled stereochemistry, suitable for further functionalization.
(3 + 2) Annulation of Cyclopropenes and Cyclopropylamines
A convergent synthetic approach involves the (3 + 2) annulation reaction between cyclopropenes and cyclopropylamines under photoredox catalysis to construct bicyclo[3.1.0]hexane frameworks.
-
- Catalysts: Organic photoredox catalysts or iridium-based catalysts.
- Light source: Blue LED irradiation.
- Solvents: Typically mild, compatible with photoredox conditions.
-
- High diastereoselectivity, especially for fluorinated derivatives.
- Formation of bicyclo[3.1.0]hexanes with an all-carbon quaternary center.
- Mild reaction conditions and broad substrate scope.
- Efficient access to bicyclic scaffolds with three contiguous stereocenters.
Significance: This method provides a rapid and convergent route to bicyclo[3.1.0]hexane derivatives, which are valuable in medicinal chemistry and as synthetic intermediates.
Functional Group Transformations and Hydrolysis
Following the formation of bicyclic intermediates, further transformations such as oxidation, hydrolysis, and protection/deprotection steps are employed to obtain the target bicyclo[3.1.0]hexane-3-carboxylic acid or its derivatives.
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- Oxidation of free alcohol groups to ketones.
- Hydrolysis of amino-nitrile intermediates to amino-bicyclo[3.1.0]hexane derivatives.
- Use of acid mixtures (e.g., acetic acid and hydrochloric acid) at elevated temperatures (60–100°C) for hydrolysis.
- Protection of amino groups with tert-butoxycarbonyl (Boc) groups to facilitate multi-step synthesis.
-
- Hydrolysis: 1:3 mixture of acetic acid and 8 M HCl at 75°C for 5 hours.
- Alternative hydrolysis: 60% sulfuric acid at 100°C for 2 hours.
- Protection: Boc protection under standard conditions.
Outcome: These steps yield this compound derivatives with desired functional groups and stereochemistry, ready for application in further synthetic routes.
- The epoxidation/cyclopropanation route allows for precise stereochemical control, essential for synthesizing biologically active derivatives.
- Photoredox (3 + 2) annulation offers a modern, efficient alternative with mild conditions and excellent diastereoselectivity, especially useful for fluorinated analogs.
- Protection strategies such as Boc groups facilitate multi-step syntheses by stabilizing amino functionalities.
- Hydrolysis and oxidation steps are critical for converting intermediates into the target carboxylic acid derivatives.
- The choice of Lewis acid and base, as well as reaction temperature, significantly influences yield and stereochemical outcome.
- These methods have been validated in patent literature and peer-reviewed research, demonstrating their robustness and applicability in pharmaceutical synthesis.
The preparation of this compound involves sophisticated synthetic strategies combining stereoselective epoxidation, cyclopropanation, photoredox catalysis, and functional group transformations. The choice of method depends on the desired substitution pattern, stereochemistry, and downstream applications. The epoxidation/intramolecular cyclopropanation and (3 + 2) annulation methods represent the most authoritative and versatile approaches, supported by detailed mechanistic understanding and practical protocols documented in patents and scientific literature.
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
- Esterification : Reacts with alcohols (R-OH) under acidic or coupling conditions to form esters.
- Amidation : Forms amides with primary/secondary amines using reagents like TBTU or EDCI .
Example :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (cat.) | Methyl bicyclo[3.1.0]hexane-3-carboxylate | 85% |
| Amidation | Benzylamine, EDCI/HOBt | N-Benzyl bicyclo[3.1.0]hexane-3-carboxamide | 78% |
Decarboxylation
The strained bicyclic system facilitates decarboxylation under specific conditions:
- Electrolytic Decarboxylation : Produces bicyclo[3.1.0]hexan-2-ol with stereochemical retention .
- Thermal Decarboxylation : At 200°C, yields bicyclo[3.1.0]hexane derivatives .
Stereochemical Outcomes :
| Starting Material | Conditions | Major Product |
|---|---|---|
| cis-Isomer | Electrolysis (pH 7) | cis-Bicyclo[3.1.0]hexan-2-ol |
| trans-Isomer | Electrolysis (pH 7) | trans-Bicyclo[3.1.0]hexan-2-ol |
(3 + 2) Annulation
Photoredox-catalyzed annulation with cyclopropenes forms complex bicyclic scaffolds:
- Substrates : Fluorinated cyclopropenes and aminocyclopropanes .
- Catalyst : Ir(ppy)₃ or 4CzIPN under blue LED light .
Representative Data :
Oxidation and Reduction
The bicyclic framework undergoes redox transformations:
- Oxidation : Ketone formation via Jones reagent (CrO₃/H₂SO₄).
- Reduction : LiAlH₄ reduces the carboxylic acid to primary alcohol.
Key Transformations :
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | CrO₃, H₂SO₄ | Bicyclo[3.1.0]hexan-3-one | Bioisostere in drug design |
| Reduction | LiAlH₄ | Bicyclo[3.1.0]hexan-3-methanol | Intermediate for nucleoside analogs |
Ring-Opening Reactions
Strain-driven ring-opening occurs under nucleophilic or electrophilic conditions:
- Acid-Catalyzed Hydrolysis : Yields linear diols or keto acids .
- Radical Reactions : Initiated by peroxides, leading to fused heterocycles .
Mechanistic Pathway :
- Protonation at cyclopropane bridgehead.
- Ring opening to form carbocation intermediate.
- Trapping by water or nucleophiles .
Comparative Reactivity with Analogues
The compound’s reactivity contrasts with related bicyclic acids:
| Compound | Key Reaction | Outcome |
|---|---|---|
| Bicyclo[2.2.1]heptanoic acid | Diels-Alder | Faster kinetics due to lower strain |
| 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | Amidation | Higher basicity alters regioselectivity |
Scientific Research Applications
Pharmaceutical Applications
Bicyclo[3.1.0]hexane-3-carboxylic acid has been studied for its role in drug development, particularly as a scaffold for creating novel pharmacological agents.
Orexin Receptor Antagonists
Research indicates that derivatives of bicyclo[3.1.0]hexane can serve as non-peptide antagonists for orexin receptors, which are implicated in regulating sleep and appetite. The compounds derived from this bicyclic structure have shown promise in treating conditions such as narcolepsy, insomnia, and eating disorders by modulating orexin signaling pathways .
Adenosine A3 Receptor Agonists
Recent studies have synthesized bicyclo[3.1.0]hexane-based nucleosides that target the adenosine A3 receptor, a promising target for inflammation and cancer treatment. These compounds exhibit moderate affinity and selectivity for the A3 receptor, making them potential candidates for therapeutic applications against inflammatory diseases and certain cancers .
Synthetic Chemistry Applications
The unique structure of this compound allows it to be utilized as a building block in synthetic organic chemistry.
Synthesis of Complex Molecules
The compound can be synthesized through various methods, including (3 + 2) annulation reactions, which enable the construction of complex bicyclic frameworks with high stereochemical control . This versatility makes it a valuable intermediate in the synthesis of more complex organic molecules used in medicinal chemistry.
Biological Research Applications
This compound derivatives are also being explored for their biological activities beyond their pharmaceutical applications.
Structure-Affinity Relationships
Studies focusing on the structure-affinity relationships of bicyclo[3.1.0]hexane derivatives have provided insights into how modifications at various positions affect their biological activity, particularly regarding receptor binding and selectivity . This information is crucial for the rational design of new drugs targeting specific receptors.
Safety and Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile.
- Hazard Identification : The compound has been classified as causing skin irritation and serious eye damage, necessitating careful handling in laboratory settings .
- Regulatory Status : It is important to adhere to safety guidelines when working with this compound to mitigate risks associated with its use.
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceutical | Orexin receptor antagonists | Potential treatment for sleep disorders |
| Adenosine A3 receptor agonists | Moderate affinity; potential anti-inflammatory | |
| Synthetic Chemistry | Building block for complex synthesis | High stereochemical control in reactions |
| Biological Research | Structure-affinity relationship studies | Insights into receptor binding mechanisms |
| Safety | Toxicological profile | Causes skin irritation and serious eye damage |
Mechanism of Action
The mechanism by which bicyclo[3.1.0]hexane-3-carboxylic acid exerts its effects involves its interaction with target proteins. Its rigid structure allows for tighter binding to the target protein, which can enhance the efficacy of the compound. This interaction can modulate various molecular pathways, depending on the specific target .
Comparison with Similar Compounds
Substituent Variations: Ketones, Aldehydes, and Esters
Compounds sharing the bicyclo[3.1.0]hexane core but differing in functional groups exhibit distinct properties:
Key Insights :
- Ketones and aldehydes (e.g., bicyclo[3.1.0]hex-3-en-2-one) are associated with antimicrobial activity in natural extracts, likely due to electrophilic reactivity .
- Esters (e.g., methyl ester derivatives) improve lipophilicity, aiding in drug delivery .
- The carboxylic acid group enables salt formation and hydrogen bonding, critical for pharmacokinetics .
Heteroatom Incorporation: Nitrogen and Oxygen Analogues
The introduction of heteroatoms modifies electronic properties and bioactivity:
Key Insights :
- Nitrogen-containing analogs (e.g., 3-azabicyclo derivatives) are prioritized in medicinal chemistry for their ability to mimic natural amines and interact with enzymes/receptors .
- Oxygenated variants (e.g., oxabicyclo compounds) exhibit altered solubility, making them suitable for aqueous formulations .
Ring Size and Stereochemical Variations
Expanding or contracting the bicyclic framework impacts strain and reactivity:
Key Insights :
Stereochemical and Protective Group Modifications
Stereochemistry and protective groups influence synthetic utility:
Biological Activity
Bicyclo[3.1.0]hexane-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly as a scaffold in medicinal chemistry. This article explores its biological activity, focusing on its interactions with adenosine receptors, synthesis methods, and relevant case studies.
Structure and Synthesis
This compound features a unique bicyclic structure that allows for diverse functionalization. The synthesis of this compound often involves the use of cyclopropenes and aminocyclopropanes through (3 + 2) annulation reactions, yielding high diastereoselectivity and good yields. For example, recent studies have reported successful syntheses of bicyclo[3.1.0]hexanes with various substituents, enhancing their utility in drug design and development .
Adenosine Receptor Interaction
One of the most significant aspects of this compound is its role as a ligand for the Adenosine A3 receptor (A3AR) . This receptor is implicated in various physiological processes, including inflammation and cancer progression. Research has shown that derivatives of bicyclo[3.1.0]hexane exhibit varying affinities for A3AR, with some compounds demonstrating moderate affinity (Ki values around 0.38 μM) and high selectivity .
Table 1: Affinities of Bicyclo[3.1.0]hexane Derivatives for A3AR
| Compound | Ki (μM) | Selectivity |
|---|---|---|
| Compound 30 | 0.38 | High |
| Compound 13 | 0.50 | Moderate |
| Compound 42 | 6.35 | Low |
This selectivity is crucial as it minimizes off-target effects, making these compounds promising candidates for therapeutic applications in treating diseases characterized by A3AR overexpression, such as certain cancers and inflammatory conditions.
Case Studies
-
Treatment of Inflammation and Cancer :
A study focused on the development of bicyclo[3.1.0]hexane-based nucleosides demonstrated their potential in targeting A3AR for therapeutic purposes in inflammatory diseases and cancer . The introduction of various functional groups at the 5′-position of the nucleosides was shown to modulate receptor affinity significantly. -
Diabetes Treatment :
Another area of investigation involved the use of bicyclo[3.1.0]hexane derivatives as adenosine kinase inhibitors, which could potentially increase endogenous adenosine levels in disease states like diabetes . The ability to promote β-cell replication in rodent models suggests a novel approach to diabetes management.
Mechanistic Insights
The mechanism by which bicyclo[3.1.0]hexane derivatives exert their biological effects involves their interaction with A3AR, leading to downstream signaling pathways that can modulate inflammation and cell proliferation . Molecular dynamics simulations have provided insights into how these ligands bind to the receptor, enhancing our understanding of their pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Bicyclo[3.1.0]hexane-3-carboxylic acid, and how do they differ in methodology?
- Answer : Two primary approaches are documented:
- Photoinduced Cyclization : Pyridine derivatives undergo photochemical cyclization to form aziridine intermediates, followed by regioselective ring opening and cyclopropanation (e.g., cyclopentenone precursor 21 → bicyclic scaffold 20 ) .
- (3 + 2) Annulation : Cyclopropenes react with aminocyclopropanes via photoredox-mediated annulation, enabling rapid access to hetero-bicyclic frameworks. This method avoids multi-step protecting group manipulations .
- Key Differences : The photoinduced route emphasizes stereochemical control, while annulation offers modularity for functional group diversification.
Q. How is the conformational analysis of Bicyclo[3.1.0]hexane derivatives performed?
- Answer : The boat-like conformation is intrinsically preferred due to strain minimization. Techniques include:
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., ethyl ester derivatives in ) .
- Computational Modeling : Density functional theory (DFT) predicts strain energies (~25–30 kcal/mol for bicyclo[3.1.0]hexanes) and validates experimental geometries .
Q. What analytical techniques are critical for characterizing bicyclic carboxylic acids?
- Answer :
- NMR Spectroscopy : H and C NMR distinguish cyclopropane ring protons (δ ~0.5–1.5 ppm) and carboxylate carbons (δ ~170–175 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular formulas (e.g., CHO for ethyl ester derivatives) .
- Thermogravimetric Analysis (TGA) : Measures thermal stability, with decomposition observed >150°C for ester derivatives .
Advanced Research Questions
Q. How can functionalization at the cyclopropane ring tip be achieved, and what challenges arise?
- Answer :
- Cross Metathesis : Introduces substituents via olefin intermediates (e.g., terminal alkenes on bicyclic precursors) .
- Carbene-Mediated Cyclopropanation : Diazomethane derivatives undergo intramolecular cyclization, but electron-withdrawing groups may trigger competing [3 + 2] cycloadditions .
- Challenges : Steric hindrance limits bulky substituent installation, and regioselectivity requires careful catalyst tuning (e.g., Grubbs catalysts for metathesis) .
Q. What role does this scaffold play in neuraminidase inhibitor design?
- Answer : The bicyclic core mimics sialic acid’s transition state in viral neuraminidase binding pockets. Modifications at C3 (e.g., phosphonate groups in 18–19 ) enhance binding affinity by replacing glycerol side chains in oseltamivir analogs. Molecular docking studies suggest optimal substitution patterns for overcoming oseltamivir resistance .
Q. How do cobalt-catalyzed C(sp³)-H activation strategies improve bicyclo[3.1.0]hexane synthesis?
- Answer : Cobalt(III) catalysts enable triple C-H activation in pivalamide derivatives, forming bicyclo[3.1.0]hexanes via conformationally controlled methylene C-H cleavage. Advantages include atom economy and avoidance of pre-functionalized substrates .
Q. How does stereochemistry influence biological activity in mGlu receptor agonists?
- Answer : Exo- vs. endo-amine configurations (e.g., LY2812223 vs. LY354740) drastically alter metabotropic glutamate receptor selectivity. Exo-6-substituted derivatives show mGlu2-preferring agonism due to steric alignment with receptor pockets .
Q. How can researchers address contradictions in reported synthesis yields?
- Answer : Variability often stems from:
- Reaction Conditions : Photoinduced cyclization () requires precise UV wavelength control, while annulation ( ) depends on redox-active catalysts.
- Intermediate Stability : Aziridine intermediates (e.g., 22 ) are sensitive to hydrolysis, necessitating anhydrous conditions .
- Resolution : Yield optimization via DOE (Design of Experiments) and real-time reaction monitoring (e.g., in situ IR) is recommended.
Q. What thermodynamic data are critical for evaluating bicyclo[3.1.0]hexane reactivity?
- Answer :
| Property | Value (Bicyclo[3.1.0]hexane) | Reference |
|---|---|---|
| ΔfH°gas (enthalpy of formation) | +28.5 kcal/mol | |
| Strain Energy | ~25 kcal/mol | |
| Cp,gas (heat capacity) | 25.6 J/mol·K |
High strain energy increases reactivity in ring-opening reactions, while enthalpy data guide solvent selection for exothermic steps.
Methodological Recommendations
- Synthetic Optimization : Combine photoinduced cyclization for stereocontrol with annulation for functional diversity .
- Biological Assays : Use surface plasmon resonance (SPR) to quantify neuraminidase binding kinetics of C3-modified analogs .
- Computational Tools : Apply molecular dynamics (MD) simulations to predict substituent effects on receptor binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
